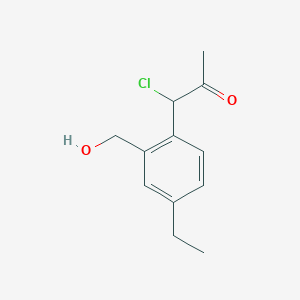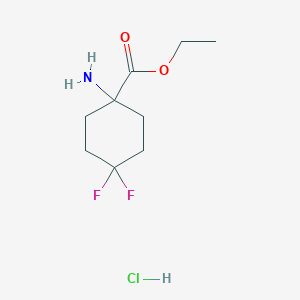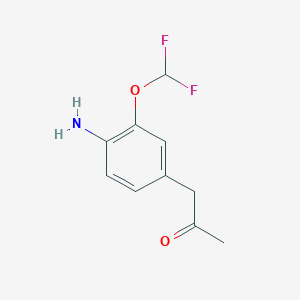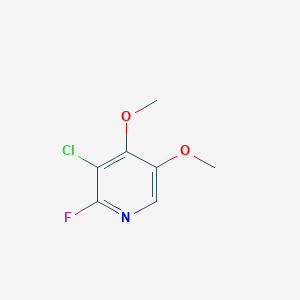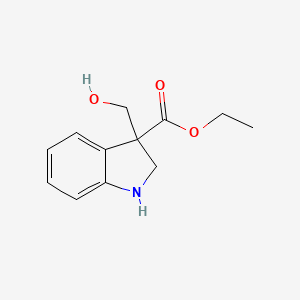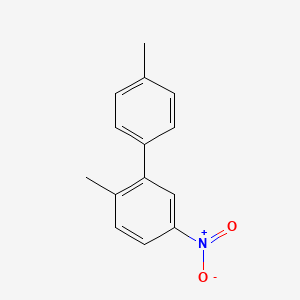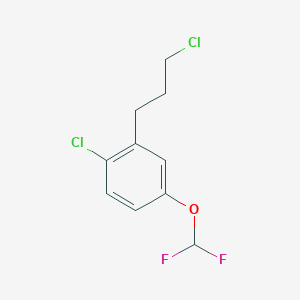
1-Chloro-2-(3-chloropropyl)-4-(difluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-(3-chloropropyl)-4-(difluoromethoxy)benzene is an organic compound with the molecular formula C10H10Cl2F2O It is a derivative of benzene, featuring chloro, chloropropyl, and difluoromethoxy substituents
Preparation Methods
The synthesis of 1-Chloro-2-(3-chloropropyl)-4-(difluoromethoxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with benzene derivatives that have appropriate substituents.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures to ensure the desired product is obtained.
Industrial Production: In industrial settings, the production methods are scaled up, often involving continuous flow reactors to maintain consistent quality and yield.
Chemical Reactions Analysis
1-Chloro-2-(3-chloropropyl)-4-(difluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro and chloropropyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Common Reagents and Conditions: Typical reagents include strong bases or acids, and the reactions are often conducted in organic solvents.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential effects.
Medicine: It may serve as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Chloro-2-(3-chloropropyl)-4-(difluoromethoxy)benzene exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways Involved: It may influence metabolic pathways or signal transduction processes.
Comparison with Similar Compounds
When compared to similar compounds, 1-Chloro-2-(3-chloropropyl)-4-(difluoromethoxy)benzene stands out due to its unique combination of substituents. Similar compounds include:
1-Chloro-2-(3-chloropropyl)-3-(fluoromethoxy)benzene: Differing by the position of the fluoromethoxy group.
1-Chloro-2-(3-chloropropyl)-3-(difluoromethoxy)benzene: Differing by the position of the difluoromethoxy group.
This compound’s distinct structure imparts unique chemical properties, making it valuable for specific applications.
Properties
Molecular Formula |
C10H10Cl2F2O |
|---|---|
Molecular Weight |
255.08 g/mol |
IUPAC Name |
1-chloro-2-(3-chloropropyl)-4-(difluoromethoxy)benzene |
InChI |
InChI=1S/C10H10Cl2F2O/c11-5-1-2-7-6-8(15-10(13)14)3-4-9(7)12/h3-4,6,10H,1-2,5H2 |
InChI Key |
HRDJRMCONMANPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)CCCCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


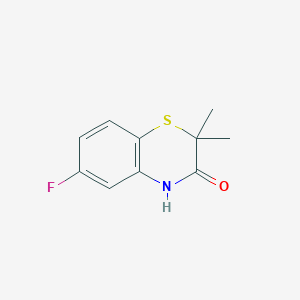
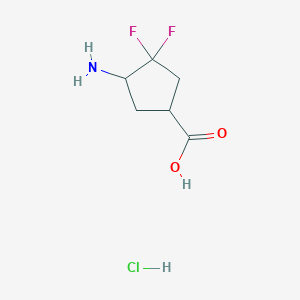
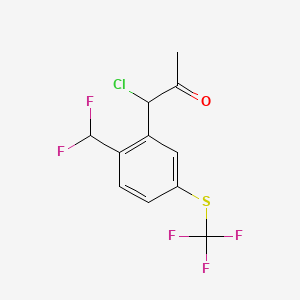
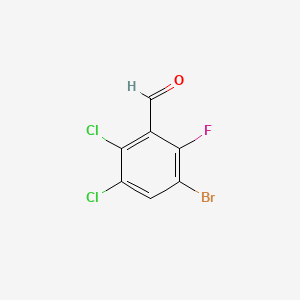
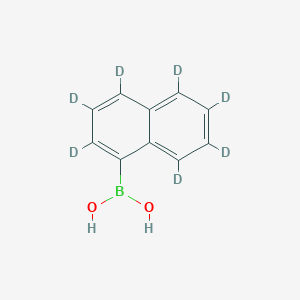
![rel-Methyl (1R,2S,3R,4S)-3-((tert-butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14041800.png)
![3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(Z)-1H-indol-3-ylmethylideneamino]propanamide](/img/structure/B14041818.png)
